Levofloxacin-13C-d3
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Overview
Description
Levofloxacin-13C-d3 is a labeled derivative of levofloxacin, a synthetic fluoroquinolone antibiotic. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Levofloxacin itself is widely used to treat bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levofloxacin-13C-d3 involves the incorporation of carbon-13 and deuterium into the levofloxacin molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the chemical synthesis of levofloxacin. The reaction conditions often involve the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
Levofloxacin-13C-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Levofloxacin-13C-d3 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of levofloxacin in biological systems.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of new drug formulations.
Environmental Studies: Used to study the degradation and environmental impact of levofloxacin.
Analytical Chemistry: Employed as an internal standard in various analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy
Mechanism of Action
Levofloxacin-13C-d3, like its non-labeled counterpart, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
Levofloxacin-13C-d3 is unique due to its isotopic labeling, which distinguishes it from other fluoroquinolones. Similar compounds include:
Ofloxacin: A racemic mixture of which levofloxacin is the active L-isomer.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
This compound offers unique advantages in research applications due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies.
Properties
CAS No. |
1261398-33-7 |
---|---|
Molecular Formula |
C18H20FN3O4 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuterio(113C)methyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2+1D3 |
InChI Key |
GSDSWSVVBLHKDQ-BSEWDJTNSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
100986-85-4 (unlabelled) |
Synonyms |
(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3 |
tag |
Ofloxacin Impurities |
Origin of Product |
United States |
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